molecular formula C11H14ClN5 B5511461 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine

5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine

Cat. No. B5511461
M. Wt: 251.71 g/mol
InChI Key: JPMLTQRBIMQHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine, also known as Voriconazole, is a synthetic triazole antifungal medication used to treat a variety of fungal infections. Voriconazole is a second-generation triazole antifungal drug that is structurally related to fluconazole and itraconazole. Voriconazole was first approved by the United States Food and Drug Administration (FDA) in 2002.

Mechanism of Action

5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to the death of the fungal cell. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also believed to have a direct toxic effect on the fungal cell wall.
Biochemical and Physiological Effects
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, which are important in drug metabolism. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to have immunomodulatory effects, including the inhibition of cytokine production.

Advantages and Limitations for Lab Experiments

5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of fungal species and is effective at low concentrations. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also relatively stable and has a long shelf life. However, 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has some limitations for use in laboratory experiments, including its cost and potential toxicity to laboratory animals.

Future Directions

There are several future directions for research on 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. One area of research is the development of new formulations of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine that improve its solubility and bioavailability. Another area of research is the investigation of the immunomodulatory effects of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine in different patient populations, including children and pregnant women.

Synthesis Methods

The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine involves the reaction of 2-chloropyridine with 1-(1H-1,2,4-triazol-1-yl)butane-1,4-diamine in the presence of a base, followed by chlorination to give 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Aspergillus, Candida, and Fusarium species. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to be effective in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS, cancer, or organ transplants.

properties

IUPAC Name

5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMLTQRBIMQHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC1=NC=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine

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